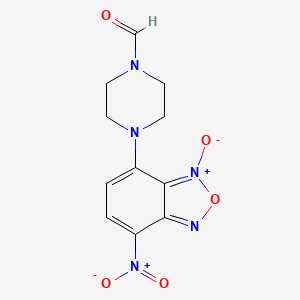

1-Piperazinecarboxaldehyde, N-oxide

Description

General Overview of Piperazine (B1678402) Derivatives in Organic Chemistry

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. nih.gov This simple scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its widespread presence in biologically active compounds. nih.govnih.gov The two nitrogen atoms in the piperazine core provide sites for chemical modification, allowing for the creation of a vast library of derivatives with diverse pharmacological properties. nih.govwikipedia.org These derivatives are integral to numerous approved drugs, with applications spanning from antipsychotics and antidepressants to antihistamines and anticancer agents. nih.govwikipedia.org

The synthesis of piperazine derivatives is a well-established area of organic chemistry, with numerous methods available for their preparation. These methods range from the direct alkylation or acylation of the piperazine ring to more complex multi-component reactions and transition metal-catalyzed cross-coupling reactions. rsc.orgorganic-chemistry.org The versatility of the piperazine core allows for the introduction of a wide array of functional groups, enabling the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are crucial for drug development. nih.gov

Significance of N-Formylation in Piperazine Core Modification

N-formylation, the process of adding a formyl group (-CHO) to a nitrogen atom, is a significant transformation in organic synthesis. wisdomlib.org In the context of the piperazine core, selective mono-N-formylation yields 1-piperazinecarboxaldehyde (also known as N-formylpiperazine). nih.govnist.gov This modification serves several purposes. The formyl group can act as a protecting group for one of the amine functionalities, allowing for selective reaction at the other nitrogen atom. wisdomlib.org

Furthermore, N-formyl compounds are important intermediates in the synthesis of more complex molecules. wisdomlib.org For instance, they can be precursors for the preparation of N-methylamines. wisdomlib.org Various reagents and methods have been developed for the N-formylation of amines, including the use of formic acid, formaldehyde, and other formylating agents. wisdomlib.orggoogle.com The choice of method often depends on the substrate's reactivity and the desired selectivity. The synthesis of 1-piperazinecarboxaldehyde has been reported through the reaction of piperazine with reagents like methyl formate (B1220265). chemicalbook.com

Conceptual Framework for N-Oxide Formation in Nitrogen Heterocycles

The formation of an N-oxide involves the oxidation of a tertiary nitrogen atom in a heterocyclic compound. rsc.orgnih.gov This transformation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, creating a semipolar N→O bond. acs.org The introduction of an N-oxide moiety can significantly alter the electronic and steric properties of the parent heterocycle. nih.govacs.org

In medicinal chemistry, N-oxidation is often a metabolic pathway for drugs containing tertiary amines. google.com While sometimes leading to deactivation, in other cases, the N-oxide can be a metabolite with its own biological activity or may act as a prodrug, being converted back to the active tertiary amine in the body. google.comepo.org The synthesis of N-oxides is typically achieved by treating the parent nitrogen heterocycle with an oxidizing agent, such as hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), or Oxone. rsc.orgorganic-chemistry.org The reactivity of the nitrogen atom towards oxidation can be influenced by the electronic nature of the heterocyclic ring. rsc.org

Research Gaps and Opportunities in 1-Piperazinecarboxaldehyde N-Oxide Investigations

A review of the scientific literature reveals a significant gap in the specific investigation of 1-Piperazinecarboxaldehyde, N-oxide. While the parent compound, 1-piperazinecarboxaldehyde, is commercially available and its synthesis is documented, its corresponding N-oxide derivative appears to be a largely unexplored chemical entity. nih.govchemicalbook.com

The individual components of this molecule—the piperazine ring, the N-formyl group, and the N-oxide functionality—are all well-studied in various chemical and biological contexts. Piperazine N-oxides, for instance, have been investigated as potential prodrugs to improve the pharmacokinetic properties of certain drug candidates. google.comgoogle.com However, the combination of these three components into the single structure of this compound has not been the subject of dedicated research.

This lack of focused investigation presents several opportunities. Research could be directed towards the synthesis and characterization of this compound. Studies could explore its fundamental chemical reactivity, conformational analysis, and physical properties. Furthermore, given the pharmacological importance of both piperazine derivatives and N-oxides, investigations into the potential biological activity of this specific compound could be a fruitful area of research. The exploration of this and similar simple, yet unexamined, molecules could lead to new discoveries in synthetic methodology and medicinal chemistry.

Compound Data

Table 1: Physicochemical Properties of 1-Piperazinecarboxaldehyde

| Property | Value | Source |

| IUPAC Name | piperazine-1-carbaldehyde | nih.gov |

| Synonyms | 1-Formylpiperazine, N-Formylpiperazine | nist.gov |

| CAS Number | 7755-92-2 | nist.gov |

| Molecular Formula | C₅H₁₀N₂O | nih.govnist.gov |

| Molecular Weight | 114.15 g/mol | nih.gov |

| Appearance | Clear colorless to faintly yellow liquid | chemicalbook.com |

| Density | 1.107 g/mL at 25 °C | chemicalbook.com |

| Boiling Point | 368.70 K at 0.07 kPa | chemeo.com |

Structure

3D Structure

Properties

CAS No. |

61785-55-5 |

|---|---|

Molecular Formula |

C11H11N5O5 |

Molecular Weight |

293.24 g/mol |

IUPAC Name |

4-(7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-yl)piperazine-1-carbaldehyde |

InChI |

InChI=1S/C11H11N5O5/c17-7-13-3-5-14(6-4-13)9-2-1-8(15(18)19)10-11(9)16(20)21-12-10/h1-2,7H,3-6H2 |

InChI Key |

RHQPZDNQNMYNFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C=O)C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Theoretical and Computational Investigations of 1 Piperazinecarboxaldehyde N Oxide

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are essential for understanding the electronic properties of a molecule. For 1-Piperazinecarboxaldehyde, N-oxide, these methods could elucidate how the introduction of the N-oxide and carboxaldehyde groups modifies the electronic environment of the piperazine (B1678402) ring.

Molecular Orbital Analysis and Frontier Orbitals

Molecular orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity.

A computational study would typically calculate the energies of the HOMO, LUMO, and the resulting HOMO-LUMO gap. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap is an indicator of molecular stability and reactivity. For this compound, one would expect the electron-withdrawing carboxaldehyde group and the electron-donating N-oxide group to significantly influence the energies and localizations of these frontier orbitals.

Hypothetical Data Table for Frontier Orbitals This table illustrates the kind of data a computational study would produce and is not based on actual calculations for the specified compound.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Charge Distribution and Electrostatic Potential Mapping

Charge distribution analysis provides insight into how electrons are shared among the atoms in a molecule, indicating partial positive and negative charges. An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface.

For this compound, an ESP map would likely show a region of negative potential (typically colored red) around the oxygen atom of the N-oxide and the oxygen of the carboxaldehyde group, as these are highly electronegative atoms. Regions of positive potential (blue) would be expected around the hydrogen atoms. This mapping is critical for understanding intermolecular interactions.

Conformational Analysis and Energetics

The piperazine ring is not planar and can adopt several conformations, most commonly a chair form. The substituents on the ring heavily influence the stability of these conformations.

Rotational Barriers and Conformational Isomerism

Conformational analysis would involve calculating the potential energy surface of the molecule as a function of bond rotations. Key areas of investigation would include the rotation around the C-N bond connecting the carboxaldehyde group to the piperazine ring and the inversion of the ring itself. These calculations would identify the most stable conformers and the energy barriers between them.

Influence of N-Oxide Moiety on Ring Conformation

The presence of the N-oxide group introduces significant steric and electronic changes. A computational study would explore how the N-oxide affects the preferred conformation of the piperazine ring. It might favor a specific chair conformation or potentially introduce other, lower-symmetry conformers. The analysis would compare the ring geometry of this compound to that of unsubstituted piperazine or 1-piperazinecarboxaldehyde to isolate the effect of the N-oxide group.

Hypothetical Data Table for Conformational Energies This table illustrates the kind of data a conformational analysis would produce and is not based on actual calculations for the specified compound.

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Chair 1 (Equatorial) | 0.00 |

| Chair 2 (Axial) | 2.5 |

| Twist-Boat | 5.8 |

Vibrational Spectroscopy Prediction and Assignment

Theoretical vibrational spectroscopy involves calculating the frequencies and intensities of the vibrational modes of a molecule. These calculated frequencies can then be compared to experimental infrared (IR) and Raman spectra to assign the observed spectral bands to specific molecular motions.

For this compound, a key focus would be identifying the characteristic vibrational modes associated with the N-oxide group (N-O stretching) and the carboxaldehyde group (C=O stretching), as well as the various C-H and C-N stretching and bending modes of the piperazine ring.

Hypothetical Data Table for Vibrational Frequencies This table illustrates the kind of data a vibrational analysis would produce and is not based on actual calculations for the specified compound.

| Vibrational Mode | Calculated Frequency (cm-1) | Assignment |

|---|---|---|

| ν1 | 1680 | C=O stretch |

| ν2 | 960 | N-O stretch |

| ν3 | 2950 | C-H stretch (ring) |

Theoretical Infrared and Raman Spectra Simulations

Theoretical simulations of infrared (IR) and Raman spectra are critical for understanding the vibrational modes of 1-Piperazinecarboxaldehyde N-oxide. These simulations are typically performed using DFT calculations, often with functionals like B3LYP and a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. nih.gov

The process involves first optimizing the molecular geometry to find its lowest energy conformation. Following optimization, the vibrational frequencies are calculated. The results provide a predicted spectrum, detailing the frequencies at which the molecule absorbs (IR) or scatters (Raman) light, along with the corresponding intensities. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed peaks.

Normal Mode Analysis and Band Interpretation

Normal mode analysis dissects the complex vibrations of a molecule into a set of fundamental, independent motions. Each calculated frequency from the simulation corresponds to a specific normal mode. By visualizing these modes, analysts can characterize the nature of the vibration, such as stretching, bending, or torsional motions of specific bonds or functional groups.

For 1-Piperazinecarboxaldehyde N-oxide, key vibrational bands of interest include:

N-O Stretching: The N-oxide group is expected to have a characteristic stretching vibration.

C=O Stretching: The carboxaldehyde group's carbonyl stretch is typically a strong, distinct band in the IR spectrum.

C-H Stretching and Bending: Vibrations associated with the piperazine ring and aldehyde proton.

Piperazine Ring Vibrations: Complex modes involving the entire ring structure.

Potential Energy Distribution (PED) analysis is often employed to quantify the contribution of each functional group's internal coordinates to a given normal mode, allowing for unambiguous band assignments. mdpi.com

Table 1: Predicted Vibrational Frequencies and Assignments for 1-Piperazinecarboxaldehyde N-Oxide (Note: These are hypothetical values based on typical ranges for similar functional groups, as would be generated by a DFT calculation.)

| Predicted Frequency (cm⁻¹) | Intensity | Assignment (Based on PED) |

| ~3050-2900 | Medium-Weak | C-H Stretching (ring) |

| ~2850 | Weak | C-H Stretching (aldehyde) |

| ~1680 | Strong | C=O Stretching (carboxaldehyde) |

| ~1450 | Medium | CH₂ Scissoring (ring) |

| ~1250 | Medium | C-N Stretching |

| ~970 | Strong | N-O Stretching |

Nuclear Magnetic Resonance Spectroscopic Parameter Prediction

Computational methods are increasingly used to predict Nuclear Magnetic Resonance (NMR) parameters, aiding in structure verification and spectral assignment.

Chemical Shift Calculations for ¹H and ¹³C Nuclei

The prediction of ¹H and ¹³C chemical shifts can be achieved through various computational techniques, ranging from DFT calculations to modern machine learning (ML) models. nih.govnih.gov DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, calculate the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Machine learning models, particularly Graph Neural Networks (GNNs), have emerged as a powerful alternative. rsc.orgcolostate.edu These models are trained on vast databases of experimental NMR data and can predict chemical shifts with high accuracy based solely on the molecular graph. nih.govarxiv.org For 1-Piperazinecarboxaldehyde N-oxide, such calculations would predict the chemical shifts for the unique hydrogen and carbon atoms in the molecule, taking into account the electron-withdrawing effects of the N-oxide and carboxaldehyde groups.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1-Piperazinecarboxaldehyde N-Oxide in CDCl₃ (Note: These are estimated values. Actual computational results would provide more precise predictions.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aldehyde H | ~8.1 | --- |

| Aldehyde C | --- | ~162 |

| C adjacent to N-CHO | ~3.6 | ~45 |

| C adjacent to N-O | ~3.8 | ~60 |

| C adjacent to N-H | ~3.1 | ~44 |

| N-H | ~2.5 (broad) | --- |

Spin-Spin Coupling Constant Determination

Beyond chemical shifts, computational models can also predict scalar or spin-spin coupling constants (J-couplings). These constants, which describe the interaction between neighboring nuclear spins, provide crucial information about the connectivity and dihedral angles within a molecule. Calculating these parameters is more computationally demanding than predicting chemical shifts but can be accomplished using DFT. The analysis would focus on predicting ³J(H,H) coupling constants across the piperazine ring, which are informative about its conformational chair-boat equilibrium.

Mechanistic Modeling of Oxidative Pathways Leading to N-Oxide Formation

The formation of 1-Piperazinecarboxaldehyde N-oxide from its precursor, 1-Piperazinecarboxaldehyde, involves the oxidation of the tertiary nitrogen atom. Computational modeling can elucidate the mechanism of this transformation. Studies on the oxidation of piperazine itself have shown that the reaction can proceed via different pathways depending on the oxidant, such as hydroxyl radicals (•OH) or other oxidizing agents. nih.govacs.org

A theoretical investigation would involve mapping the potential energy surface of the reaction. This includes:

Identifying Reactants and Products: The starting material (1-Piperazinecarboxaldehyde and an oxidant) and the final N-oxide product.

Locating the Transition State (TS): Finding the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate.

Such models can compare different potential oxidants and reaction conditions to predict the most favorable pathway for N-oxide formation. researchgate.netscirp.org

Intermolecular Interaction Profiling and Solvation Effects

The properties and behavior of 1-Piperazinecarboxaldehyde N-oxide are influenced by its interactions with its environment, particularly in solution.

Intermolecular Interactions: The N-oxide and carbonyl oxygen atoms are potential hydrogen bond acceptors, while the N-H group is a hydrogen bond donor. Computational tools can model these interactions. A Molecular Electrostatic Potential (MEP) surface map, for instance, can visually identify the electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions of the molecule, predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding. nih.govmdpi.com

Solvation Effects: Solvation can significantly impact molecular conformation and spectroscopic properties, especially NMR chemical shifts. nih.gov Computational models can account for this in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model - PCM). This is computationally efficient.

Explicit Solvation Models: Individual solvent molecules are included in the calculation, providing a more detailed and accurate, but computationally expensive, picture of specific solute-solvent interactions like hydrogen bonding.

Accounting for the solvent is crucial for achieving high accuracy in the prediction of properties that will be compared with experimental measurements in solution. nih.gov

Synthetic Methodologies for 1 Piperazinecarboxaldehyde N Oxide

Design Principles for Selective N-Oxidation in Piperazine (B1678402) Systems

The selective N-oxidation of piperazine derivatives is a significant challenge in synthetic chemistry. The presence of two tertiary amine nitrogens in the piperazine ring means that oxidation can potentially occur at either nitrogen, leading to a mixture of products. Achieving selectivity is crucial, especially in the synthesis of complex molecules where one isomer is desired over the other.

One strategy to achieve selective N-oxidation is through an in situ protonation strategy. In the presence of an acid, the more basic nitrogen atom is protonated, rendering it less susceptible to oxidation. This allows for the selective oxidation of the other, unprotonated nitrogen atom. For instance, in a piperazine ring containing another heterocyclic amine, the addition of one equivalent of an acid like HBF4 can prevent the oxidation of the piperazine nitrogens, allowing for the selective oxidation of the heteroaryl nitrogen. nih.gov

The electronic properties of substituents on the piperazine ring also play a crucial role in directing the oxidation. Electron-withdrawing groups can deactivate one of the nitrogen atoms, making the other more susceptible to oxidation. Conversely, electron-donating groups can enhance the reactivity of the adjacent nitrogen.

Peracid-Mediated Oxidation Strategies

Peracids are common reagents for the N-oxidation of amines. These methods can be categorized into stoichiometric and optimized approaches, with reaction conditions and solvent effects playing a critical role in the outcome of the reaction.

Stoichiometric Oxidation Approaches

Stoichiometric oxidation involves the use of at least one equivalent of a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of an acid, to achieve N-oxidation. For example, the oxidation of a piperazine derivative can be achieved using m-CPBA in a suitable solvent like acetone. google.com In another instance, hydrogen peroxide in acetic acid has been used for the N-oxidation of a pyridine-substituted piperazine derivative. google.com

The choice of peracid and reaction conditions can influence the selectivity and yield of the desired N-oxide. While effective, stoichiometric methods can sometimes lead to over-oxidation or the formation of side products, necessitating careful control of the reaction.

Optimized Reaction Conditions and Solvent Effects

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired N-oxide. Factors such as temperature, reaction time, and the choice of solvent can have a significant impact.

For instance, in the oxidation of a piperazine derivative with hydrogen peroxide, the reaction was carried out at 50°C, and additional portions of the oxidant were added over several hours to drive the reaction to completion. google.com The solvent can also influence the reaction outcome. A study on the oxidation of piperazines by bromamine-T found that the reaction rate was dependent on the pH of the medium, with an inverse fractional-order dependence on the hydrogen ion concentration. scirp.org The use of a buffered acidic medium was found to be optimal for this transformation. scirp.orgjetir.org

The following table summarizes the effect of different oxidizing agents and conditions on the N-oxidation of piperazine derivatives:

| Oxidizing Agent | Substrate | Solvent/Conditions | Product | Yield | Reference |

| m-CPBA | 7-[(4-methylphenyl)-1-piperazinyl]-2(3H)-benzoxazolone | Acetone | SLV318 N-oxide | 94% | google.com |

| H₂O₂ | 3-(chloromethyl)-5-(4-fluorophenyl)pyridine | Acetic acid, 70°C | Pyrifen-chloride-N-oxide | - | google.com |

| H₂O₂ | Bifeprunox | Acetonitrile (B52724)/Water, 50°C | N-oxide of bifeprunox | - | google.com |

| Bromamine-T | Piperazine | Buffered acidic medium (pH 4.0) | Piperazine-N-oxide | - | scirp.org |

Catalytic Oxidation Techniques

Catalytic methods for N-oxidation offer several advantages over stoichiometric approaches, including higher efficiency, milder reaction conditions, and reduced waste. Both transition metal-catalyzed and organocatalytic techniques have been explored for the N-oxidation of piperazine systems.

Transition Metal-Catalyzed N-Oxidation

Transition metal catalysts, particularly those based on palladium, have been employed in the synthesis of substituted piperazines. acs.org While much of the focus has been on C-H functionalization, these methods highlight the potential for metal-catalyzed transformations of the piperazine scaffold. beilstein-journals.orgmdpi.com For instance, rhodium-catalyzed dehydrogenative carbonylation has been used for the α-C–H-functionalization of N-(2-pyridinyl)piperazines. beilstein-journals.org Although not a direct N-oxidation, this demonstrates the ability of transition metals to activate the piperazine ring.

The oxidation of piperazine can also be influenced by the presence of metal ions, which can act as catalysts. For example, the oxidation of aqueous piperazine is catalyzed by the presence of dissolved ferrous iron. researchgate.net

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for selective oxidation reactions. An iminium salt organocatalyst has been successfully used for the selective N-oxidation of heteroaromatic rings in the presence of more reactive aliphatic amines. nih.gov This method utilizes an in situ protonation strategy to differentiate between the amine groups, allowing for high selectivity. nih.gov While this specific example focuses on pyridine (B92270) N-oxidation in the presence of a piperazine, the principle can be extended to the selective oxidation of one nitrogen atom within the piperazine ring itself.

Organocatalytic methods for the functionalization of piperazine-2,5-diones have also been reported, indicating the potential for developing organocatalytic N-oxidation protocols for piperazine derivatives. nih.gov

The table below provides an overview of catalysts used in the transformation of piperazine derivatives:

| Catalyst Type | Catalyst | Reaction Type | Substrate | Product | Reference |

| Transition Metal | Palladium | Decarboxylative Cyclization | Propargyl carbonates and bis-nitrogen nucleophiles | Substituted piperazines | acs.org |

| Transition Metal | Rhodium | Dehydrogenative Carbonylation | N-(2-pyridinyl)piperazines | Carbonylated piperazines | beilstein-journals.org |

| Organocatalyst | Iminium salt | N-Oxidation | Pyridine-containing piperazine derivative | Pyridine N-oxide | nih.gov |

Multi-Step Synthesis Pathways Involving N-Oxide Precursors

The synthesis of 1-Piperazinecarboxaldehyde, N-oxide can be strategically designed to proceed through a multi-step pathway that commences with a suitable N-oxide precursor. This approach allows for the selective introduction of the carboxaldehyde functionality onto the piperazine ring, which already possesses the N-oxide moiety. A plausible synthetic route involves the initial protection of one of the nitrogen atoms of piperazine, followed by N-oxidation, and subsequent formylation.

One potential pathway begins with the mono-protection of piperazine. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group, which can be introduced by reacting piperazine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. The resulting N-Boc-piperazine can then undergo selective N-oxidation of the unprotected nitrogen atom. Oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide are frequently employed for this transformation. google.comgoogle.comnih.gov The use of mCPBA in a suitable solvent like dichloromethane (B109758) (DCM) at controlled temperatures is a well-established method for the N-oxidation of tertiary amines. google.com

Following the successful synthesis of N-Boc-piperazine N-oxide, the next crucial step is the deprotection of the Boc group to liberate the secondary amine. This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in DCM. The resulting piperazine N-oxide salt can then be neutralized.

The final step in this synthetic sequence is the introduction of the carboxaldehyde group (formylation) at the newly freed secondary amine position. This can be accomplished using various formylating agents. A common and effective method is the use of a mixed anhydride (B1165640) of formic acid, which can be generated in situ from formic acid and acetic anhydride. Alternatively, reagents such as ethyl formate (B1220265) or N,N-dimethylformamide (DMF) in the presence of a suitable coupling agent can be used. chemicalbook.com The reaction of piperazine N-oxide with a formylating agent yields the desired product, this compound.

A generalized reaction scheme for this multi-step synthesis is presented below:

Scheme 1: Hypothetical Multi-Step Synthesis of this compound

Protection: Piperazine + (Boc)₂O → N-Boc-piperazine

N-Oxidation: N-Boc-piperazine + mCPBA → N-Boc-piperazine N-oxide

Deprotection: N-Boc-piperazine N-oxide + TFA → Piperazine N-oxide

Formylation: Piperazine N-oxide + Formylating Agent → this compound

This pathway highlights the strategic use of protecting groups and selective oxidation to achieve the target molecule. The choice of reagents and reaction conditions at each step is critical to ensure high yields and minimize side product formation.

Isolation and Purification Protocols for N-Oxide Products

The successful synthesis of this compound is contingent upon effective isolation and purification protocols. These methods are designed to separate the desired N-oxide product from unreacted starting materials, reagents, and any byproducts generated during the synthesis. The polar nature of the N-oxide group often necessitates specific chromatographic and crystallization techniques.

Chromatographic Separation Methods

Chromatography is a cornerstone technique for the purification of N-oxide compounds, leveraging the differential partitioning of components between a stationary phase and a mobile phase. rdd.edu.iq

Column Chromatography:

Flash column chromatography is a widely used method for the purification of piperazine N-oxides on a laboratory scale. google.com Given the polar nature of N-oxides, silica (B1680970) gel is a common choice for the stationary phase. The selection of an appropriate eluent system (mobile phase) is crucial for achieving good separation. Due to the polarity of the target compound, a single solvent is often insufficient to elute the product from the column. Therefore, a gradient of solvents with increasing polarity is typically employed.

A common mobile phase for the purification of piperazine N-oxides is a mixture of a chlorinated solvent, such as dichloromethane (DCM), and a polar protic solvent, like methanol (B129727) (MeOH). To prevent the streaking of the basic N-oxide on the acidic silica gel, a small amount of a base, such as ammonium (B1175870) hydroxide (B78521) (NH₃) or triethylamine (B128534) (TEA), is often added to the eluent system. google.com

| Stationary Phase | Mobile Phase System (Eluent) | Typical Gradient/Ratio | Reference |

| Silica Gel | Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₃) | 84:15:1 to 68:30:2 (v/v/v) | google.com |

| Alumina | Dichloromethane (DCM) | - | - |

| Reversed-Phase C18 | Acetonitrile : Water with additives (e.g., formic acid) | Gradient elution | nih.gov |

Thin-Layer Chromatography (TLC):

TLC is an indispensable tool for monitoring the progress of the reaction and for determining the optimal solvent system for column chromatography. A small spot of the reaction mixture is applied to a TLC plate coated with silica gel, which is then developed in a chamber containing a shallow pool of the chosen eluent. The separation of the components on the TLC plate, visualized under UV light or by staining, provides a rapid assessment of the reaction's completion and the purity of the product.

Crystallization Techniques

Crystallization is a powerful purification technique that can yield highly pure solid products. The choice of solvent is paramount for successful crystallization. An ideal solvent will dissolve the compound at an elevated temperature but will result in the compound being sparingly soluble at a lower temperature, allowing for the formation of crystals upon cooling.

For piperazine N-oxide derivatives, polar solvents are often effective for crystallization. Acetonitrile and ethyl acetate (B1210297) are commonly reported solvents for the crystallization and recrystallization of these compounds. google.comgoogle.com In some instances, a mixture of solvents can be employed to achieve the desired solubility profile. For example, a product might be dissolved in a good solvent like acetonitrile, and then a poorer solvent like water or an ether can be slowly added to induce crystallization. google.com

Seeding, the introduction of a small crystal of the pure compound to a supersaturated solution, can be employed to initiate crystallization if spontaneous nucleation is slow. The resulting crystalline solid is then isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum.

| Compound Type | Crystallization Solvent(s) | Technique | Reference |

| Piperazine N-oxide derivative | Acetonitrile / Water | Recrystallization | google.com |

| Piperazine N-oxide derivative | Ethyl Acetate | Recrystallization | google.com |

| Piperazine N-oxide derivative | Isopropanol | Recrystallization | google.com |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

No high-resolution mass spectrometry (HRMS) data for 1-Piperazinecarboxaldehyde, N-oxide has been reported in the reviewed sources. This technique is crucial for confirming the elemental composition and thus the exact molecular formula of a compound by providing a highly accurate mass measurement. Without this data, the definitive confirmation of the molecular formula for this compound remains unverified.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed Nuclear Magnetic Resonance (NMR) spectroscopic data, which is fundamental for elucidating the precise structure of an organic molecule, is not available for this compound.

One-Dimensional (¹H, ¹³C) NMR Analysis

Specific ¹H and ¹³C NMR spectra for this compound have not been published. Such spectra would provide essential information regarding the chemical environment of the hydrogen and carbon atoms within the molecule, including the number of different types of protons and carbons and their electronic surroundings.

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Stereochemistry

Similarly, there are no available two-dimensional NMR studies (such as COSY, HSQC, HMBC, or NOESY) for this compound. These advanced techniques are indispensable for establishing the connectivity between atoms (COSY, HSQC, HMBC) and the spatial relationships between atoms (NOESY), which are vital for a complete structural assignment and determination of stereochemistry.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

While IR and Raman spectra are powerful tools for identifying the functional groups present in a molecule, no such spectra have been documented for this compound. The characteristic vibrational modes of the N-oxide and aldehyde functional groups in this specific chemical environment have therefore not been experimentally determined.

X-ray Crystallography for Solid-State Structural Determination

The definitive three-dimensional arrangement of atoms in the solid state, as determined by X-ray crystallography, is unknown for this compound.

Crystal Packing and Intermolecular Interactions

Consequently, information regarding the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the solid-state architecture of this compound, is not available.

Absolute Configuration Assignment

The concept of absolute configuration is relevant for chiral molecules. In the case of this compound, the nitrogen atom of the N-oxide group could potentially be a stereocenter, leading to the existence of enantiomers. However, without any published research on the synthesis and separation of these potential enantiomers, no data on the assignment of their absolute configuration is available. Techniques such as X-ray crystallography of a single enantiomer or the use of chiral derivatizing agents followed by spectroscopic analysis would be necessary to determine the absolute configuration, but such studies have not been found for this specific compound.

Chiroptical Spectroscopy for Stereochemical Purity

Chiroptical spectroscopic methods, such as circular dichroism (CD), are instrumental in determining the stereochemical purity of chiral compounds. For this compound, if it were resolved into its enantiomers, CD spectroscopy could be employed to distinguish between them and to assess the enantiomeric excess of a given sample. However, the absence of any reported chiral separation of this compound means that no chiroptical spectroscopic data is available in the scientific literature.

Chemical Reactivity and Mechanistic Investigations of 1 Piperazinecarboxaldehyde N Oxide

Thermal and Photochemical Degradation Pathways

The stability of 1-Piperazinecarboxaldehyde, N-oxide under thermal and photochemical stress is a critical parameter for its handling, storage, and potential applications. Direct studies on its degradation are scarce, but analysis of its parent compound, piperazine (B1678402) (PZ), provides valuable insights.

Research into the thermal degradation of aqueous piperazine, a structurally related compound, shows that it decomposes at elevated temperatures (135 to 175 °C) in a first-order reaction. utexas.edu The primary degradation products identified include N-formylpiperazine, ammonium (B1175870), and N-(2-aminoethyl) piperazine. utexas.edu This suggests that under thermal stress, the piperazine ring system is susceptible to ring-opening and substitution reactions. utexas.edu

Photochemical degradation, particularly initiated by hydroxyl (OH) radicals in atmospheric conditions, is another relevant pathway. Studies on piperazine photo-oxidation have identified 1,2,3,6-tetrahydropyrazine as a major product, with minor products including 1-nitropiperazine (B131163) and 1-nitrosopiperazine. researchgate.net The reaction proceeds via both C–H and N–H abstraction by the OH radicals. researchgate.net Given these findings, it is plausible that this compound would degrade through similar radical-initiated pathways, potentially leading to a complex mixture of oxidized and ring-opened products.

Table 1: Identified Degradation Products of the Parent Compound, Piperazine This table shows the degradation products identified in studies on piperazine, the parent amine of 1-Piperazinecarboxaldehyde. These provide an indication of the types of products that might be expected from the degradation of its derivatives.

| Degradation Pathway | Identified Products | Reference |

| Thermal Degradation | N-formylpiperazine, Ammonium, N-(2-aminoethyl) piperazine, Formate (B1220265), Ethylenediamine (EDA) | utexas.eduresearchgate.net |

| Photochemical Oxidation | 1,2,3,6-Tetrahydropyrazine, 1-Nitropiperazine, 1-Nitrosopiperazine, 1,4-Dinitropiperazine | researchgate.net |

Influence of Environmental Factors on Stability

Environmental conditions can significantly impact the stability of amine compounds. For piperazine, the presence of metal ions, particularly copper (Cu²+), has been shown to rapidly catalyze oxidation. utexas.edu Iron (Fe²⁺) and other stainless steel metals are only weak catalysts for this process. utexas.edu This catalytic activity suggests that the stability of this compound could also be compromised in the presence of certain metal contaminants.

Reduction Chemistry of the N-Oxide Moiety

The reduction of the N-oxide group is a fundamental transformation, typically yielding the corresponding tertiary amine. This reaction is valuable for synthesis and for removing the N-oxide group after it has served its purpose in directing other reactions.

Catalytic hydrogenation is a common and efficient method for the reduction of N-oxides. A variety of catalysts and hydrogen sources can be employed. A particularly mild and effective method involves the use of palladium on carbon (Pd/C) with ammonium formate as a hydrogen transfer agent. organic-chemistry.org This system has been successfully used for the reduction of pyridine (B92270) N-oxides to piperidines under mild conditions (room temperature to reflux) and with high yields. organic-chemistry.org This approach avoids harsh reagents and strong acids, making it compatible with many functional groups. organic-chemistry.org It is highly probable that this method could be adapted for the quantitative reduction of this compound to 1-Piperazinecarboxaldehyde.

Table 2: Potential Catalytic Hydrogenation Systems for N-Oxide Reduction

| Catalyst | Hydrogen Source | Typical Conditions | Expected Product | Reference |

| Palladium on Carbon (Pd/C) | Ammonium Formate (HCOONH₄) | Methanol (B129727), Room Temp. or Reflux | 1-Piperazinecarboxaldehyde | organic-chemistry.org |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Various Solvents, RT-High Temp. | 1-Piperazinecarboxaldehyde | General Knowledge |

| Raney Nickel | Hydrogen Gas (H₂) | Ethanol/Water, High Temp./Pressure | 1-Piperazinecarboxaldehyde | General Knowledge |

Selective Chemical Reduction Methods

Selective chemical reducing agents offer an alternative to catalytic hydrogenation, often with different functional group tolerances. Reagents based on phosphorus or silicon are commonly used for the deoxygenation of N-oxides. Triphenylphosphine (B44618) (PPh₃), for example, is a classic reagent for this transformation, where the thermodynamic driving force is the formation of the very stable triphenylphosphine oxide. researchgate.net

Other methods include the use of silanes, such as dimethylphenylsilane, catalyzed by species like dichlorodioxomolybdenum(VI). researchgate.net These methods are often highly selective for the N-oxide group and can be carried out under mild conditions, preserving other sensitive functionalities like the formyl group in the target molecule.

Rearrangement Reactions of the N-Oxide

Tertiary amine N-oxides are known to undergo several types of rearrangement reactions, often promoted by heat or treatment with acylating agents. researchgate.net These reactions can provide pathways to novel molecular structures.

One of the most well-known is the Meisenheimer rearrangement, which typically involves the utexas.edunih.gov-sigmatropic shift of an allylic or benzylic group from the nitrogen atom to the oxygen atom. researchgate.net Since this compound lacks such a group, this specific rearrangement is not expected.

However, other rearrangements are known for N-oxides. The Boekelheide reaction, for instance, is a rearrangement of α-picoline-N-oxides to hydroxymethylpyridines, which proceeds via acylation of the N-oxide followed by a chemicalbook.comchemicalbook.com-sigmatropic rearrangement. wikipedia.org This specific reaction requires an α-methyl group that can be deprotonated, which is absent in this compound.

Studies on N-(2,4-dinitrophenyl)-piperidine N-oxides have shown that they undergo thermal rearrangement to the corresponding substituted hydroxylamines through what is proposed to be an intramolecular cyclic mechanism. researchgate.netresearchgate.net This demonstrates that N-aryl groups can migrate from nitrogen to oxygen. While the formyl group on this compound is not an aryl group, this finding highlights that rearrangements of groups other than the classic allylic/benzylic ones are possible, suggesting that intramolecular rearrangements of the formylpiperazine N-oxide derivative could potentially occur under specific thermal or chemical conditions, though no such reaction has been reported.

Polonovski-Type Rearrangements

The Polonovski reaction is a classic transformation of tertiary amine N-oxides, typically initiated by treatment with an activating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride. organicreactions.orgnumberanalytics.comnumberanalytics.comchemistry-reaction.comchem-station.com This reaction proceeds through the formation of an iminium ion intermediate, which can then be trapped by nucleophiles or undergo further reactions. organicreactions.orgnumberanalytics.com

In the context of this compound, a Polonovski-type rearrangement would be expected to occur. The reaction would likely be initiated by the acylation of the N-oxide oxygen by an anhydride. Subsequent elimination of the acyl group and a proton from an adjacent carbon atom would lead to the formation of a highly reactive iminium ion intermediate within the piperazine ring. The regioselectivity of this elimination would be of significant interest. The presence of the electron-withdrawing N-formyl group could influence the acidity of the adjacent protons and, consequently, the position of the resulting double bond in the iminium ion.

A variation known as the Polonovski-Potier reaction, which utilizes trifluoroacetic anhydride, is known to be particularly effective in generating iminium ions under milder conditions, which can then be trapped by various nucleophiles. clockss.orgsynarchive.com Application of these conditions to this compound could provide a pathway to a variety of substituted piperazine derivatives.

Table 1: Expected Reactants and Products in the Polonovski-Type Rearrangement of this compound

| Reactant | Activating Agent | Expected Intermediate | Potential Final Product(s) |

| This compound | Acetic Anhydride | Iminium Ion | N-acetylpiperazine derivatives, ring-opened products |

| This compound | Trifluoroacetic Anhydride | Iminium Ion | Trapped adducts with nucleophiles (e.g., cyanide) |

Note: This table is predictive and based on the general mechanism of the Polonovski reaction. Specific experimental verification for this compound is lacking.

Cope Elimination Mechanisms

The Cope elimination is another characteristic reaction of tertiary amine N-oxides, involving a thermally induced syn-elimination to produce an alkene and a hydroxylamine (B1172632). organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This intramolecular, concerted reaction proceeds through a five-membered cyclic transition state. organic-chemistry.orgwikipedia.org

For this compound, a Cope elimination would theoretically be possible if there were an alkyl substituent on the second nitrogen atom of the piperazine ring with a β-hydrogen. However, in the parent compound, the second nitrogen is secondary. If this nitrogen were to be alkylated (e.g., with an ethyl group), then heating the corresponding N-oxide could potentially lead to a Cope elimination, yielding an alkene and the corresponding hydroxylamine derivative of the piperazine. The stereochemistry of the elimination would be strictly syn-periplanar, with the N-oxide oxygen acting as the intramolecular base.

The regioselectivity of the Cope elimination generally favors the formation of the less substituted alkene (Hofmann's rule), due to the steric bulk of the N-oxide group. organic-chemistry.org

Table 2: Hypothetical Cope Elimination of a 4-Alkyl-1-piperazinecarboxaldehyde, N-oxide

| Substrate | Conditions | Expected Products |

| 4-Ethyl-1-piperazinecarboxaldehyde, N-oxide | Heat | Ethene + 4-Formyl-1-hydroxylpiperazine |

| 4-Isopropyl-1-piperazinecarboxaldehyde, N-oxide | Heat | Propene + 4-Formyl-1-hydroxylpiperazine |

Note: This table is hypothetical as it requires a modification of the parent compound. No experimental data for the Cope elimination of this compound or its N-alkylated derivatives is currently available.

Reactions Involving the Aldehyde Functional Group

The aldehyde moiety in this compound provides a second reactive center, allowing for a variety of transformations characteristic of this functional group.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by a wide range of nucleophiles. These reactions would lead to the formation of a tetrahedral intermediate which, upon protonation, would yield a variety of substituted piperazine derivatives.

Examples of potential nucleophilic addition reactions include:

Reduction: Treatment with reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride would be expected to reduce the aldehyde to a primary alcohol, yielding 1-(hydroxymethyl)piperazine, N-oxide.

Grignard and Organolithium Reagents: Reaction with organometallic reagents would lead to the formation of secondary alcohols. For example, the addition of methylmagnesium bromide would produce 1-(1-hydroxyethyl)piperazine, N-oxide.

Cyanohydrin Formation: The addition of hydrogen cyanide would result in the formation of a cyanohydrin, a versatile intermediate for further synthetic transformations.

Table 3: Predicted Products of Nucleophilic Addition to this compound

| Nucleophile | Reagent | Expected Product |

| Hydride | NaBH₄ | 1-(Hydroxymethyl)piperazine, N-oxide |

| Methyl anion | CH₃MgBr | 1-(1-Hydroxyethyl)piperazine, N-oxide |

| Cyanide | HCN | 2-(4-Oxidopiperazin-1-yl)-2-hydroxyacetonitrile |

Note: This table represents expected outcomes based on the known reactivity of aldehydes. Specific experimental data for this compound is not available.

Condensation and Cyclization Reactions

The aldehyde group can participate in condensation reactions with various carbon and nitrogen nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds, and potentially to the construction of new ring systems.

Wittig Reaction: Reaction with a phosphorus ylide would convert the aldehyde into an alkene. For example, reaction with methylenetriphenylphosphorane (B3051586) would yield 1-vinylpiperazine, N-oxide.

Knoevenagel Condensation: Condensation with active methylene (B1212753) compounds, such as malonates or nitriles, in the presence of a base, would lead to the formation of α,β-unsaturated systems. These products could be valuable precursors for further cyclization reactions.

Imine and Enamine Formation: Reaction with primary or secondary amines would lead to the formation of imines (Schiff bases) and enamines, respectively. These reactions are often reversible and catalyzed by acid.

These condensation and cyclization reactions would significantly expand the synthetic utility of this compound, allowing for the creation of a diverse range of more complex molecular architectures.

Complexation and Coordination Chemistry with Metal Centers

The piperazine ring, with its two nitrogen atoms and the N-oxide oxygen, presents multiple potential coordination sites for metal ions. The coordination chemistry of piperazine and its derivatives is an active area of research, with applications in catalysis, materials science, and medicinal chemistry. rsc.orgunh.edu

While no specific studies on the complexation of this compound with metal centers have been found, it is reasonable to predict that it could act as a ligand. The nitrogen atoms of the piperazine ring and the oxygen atom of the N-oxide group could all potentially coordinate to a metal center, leading to the formation of various coordination complexes. The presence of the formyl group might also influence the coordination behavior, either through steric effects or by providing an additional, albeit weaker, coordination site through the carbonyl oxygen.

The nature of the metal ion, the solvent system, and the stoichiometry of the reaction would all be expected to play a crucial role in determining the structure and properties of the resulting metal complexes. The formation of mononuclear or polynuclear complexes, as well as coordination polymers, could be envisioned.

Table 4: Potential Coordination Modes of this compound with Metal Centers

| Potential Donor Atoms | Type of Coordination | Possible Metal Ions |

| Piperazine Nitrogens | Bidentate bridging or chelating | Transition metals (e.g., Cu(II), Zn(II), Ni(II)) |

| N-oxide Oxygen | Monodentate | Lanthanides, transition metals |

| Aldehyde Oxygen | Monodentate (weak) | Hard Lewis acidic metals |

Note: This table is speculative and highlights the potential for this molecule to act as a ligand. Experimental studies are required to confirm these possibilities.

Interactions with Biological Systems Non Clinical/non Human Data

Role in Biotransformation Studies (Excluding Human Metabolism and Safety)

No specific data is available on the enzymatic N-demethylation and deformylation pathways of 1-Piperazinecarboxaldehyde, N-oxide in non-human models.

There is no available research on the microbial degradation or bioremediation potential of this compound.

In Vitro Studies on Enzyme Modulation (e.g., inhibition or activation in isolated enzyme systems)

No in vitro studies detailing the modulation of isolated enzyme systems by this compound could be identified.

Interaction with Non-Human Biological Targets (e.g., receptor binding assays in non-human cells)

Specific data from receptor binding assays or other studies on the interaction of this compound with non-human biological targets is not available in the current literature.

Applications as Probes in Biochemical Pathways

There is no documented use of this compound as a probe in the study of biochemical pathways.

Antimicrobial Activity against Non-Pathogenic Organisms (excluding efficacy, dosage, safety)

No studies were found that specifically investigate the antimicrobial activity of this compound against non-pathogenic organisms.

Applications in Materials Science and Advanced Chemical Synthesis

Utilization as a Building Block for Novel Heterocyclic Scaffolds

1-Piperazinecarboxaldehyde is a recognized building block in the synthesis of more complex heterocyclic structures. The presence of a secondary amine, a formyl group, and the piperazine (B1678402) ring offers multiple reactive sites for elaboration. The introduction of an N-oxide functionality would likely modify its reactivity and provide new pathways for creating novel heterocyclic scaffolds.

The N-oxide group is known to alter the electronic properties of a heterocyclic ring, often making adjacent C-H bonds more susceptible to functionalization. thieme-connect.de This could enable regioselective reactions on the piperazine ring that are not possible with the parent 1-piperazinecarboxaldehyde. Furthermore, the N-oxide can act as an internal oxidant or a directing group in metal-catalyzed C-H activation reactions, paving the way for the synthesis of complex, fused heterocyclic systems. The N-oxide moiety can also be a leaving group in deoxygenative functionalization reactions, allowing for the introduction of various substituents at the nitrogen atom. thieme-connect.de

The formyl group of 1-piperazinecarboxaldehyde can participate in condensation reactions with a variety of nucleophiles to form imines, enamines, or be used in cyclization reactions to build new rings. The secondary amine provides a site for N-alkylation, N-arylation, or acylation, further expanding the diversity of accessible heterocyclic structures. The combination of these reactive handles with the unique properties of the N-oxide could lead to the development of novel compounds with potential applications in medicinal chemistry and materials science.

Table 1: Potential Reactions of 1-Piperazinecarboxaldehyde, N-oxide in Heterocyclic Synthesis

| Reactive Site | Potential Reaction Type | Resulting Structure |

|---|---|---|

| N-oxide | C-H activation/functionalization | Substituted piperazine ring |

| N-oxide | Deoxygenative substitution | Functionalized piperazine nitrogen |

| Formyl group | Condensation with amines | Imine-containing heterocycles |

| Formyl group | Cyclization reactions | Fused heterocyclic systems |

Role in Polymer Chemistry and Functional Material Development

The integration of this compound into polymer structures could lead to the development of functional materials with unique properties. Heterocyclic N-oxides have been explored in polymer chemistry for various applications. rsc.orgacs.orgrsc.orgacs.org

One potential application lies in the synthesis of specialty polymers through click chemistry. Nitrile N-oxides, for instance, have been used in catalyst-free 1,3-dipolar cycloaddition reactions for polymer crosslinking and the synthesis of star polymers. rsc.orgacs.org While this compound is not a nitrile N-oxide, the principle of incorporating N-oxide functionalities into polymers to impart specific reactivity is a growing area of research.

The N-oxide group is highly polar and can form strong hydrogen bonds. nih.gov Incorporating this compound as a monomer or a functional side group in a polymer could enhance properties such as solubility, adhesion, and thermal stability. These characteristics are desirable in the development of coatings, adhesives, and membranes.

Furthermore, N-oxide-containing conjugated semiconducting polymers have been synthesized and shown to have enhanced electron mobility. rsc.org The electron-withdrawing nature of the N-oxide group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, facilitating electron injection and transport. While 1-piperazinecarboxaldehyde is not an aromatic system suitable for direct incorporation into a conjugated backbone, its N-oxide derivative could be used as a functional pendant group to tune the electronic properties of semiconducting polymers.

Table 2: Potential Effects of Incorporating this compound into Polymers

| Property | Potential Enhancement | Application Area |

|---|---|---|

| Polarity | Increased | Coatings, Adhesives |

| Hydrogen Bonding | Enhanced | Membranes, Hydrogels |

| Electronic Properties | Tunable | Organic Electronics |

Application in Supramolecular Chemistry and Host-Guest Interactions

The structure of this compound is well-suited for participation in supramolecular assemblies and host-guest interactions. The piperazine ring can adopt a chair conformation, providing a three-dimensional scaffold. The formyl group and the N-oxide oxygen atom can act as hydrogen bond acceptors, while the secondary amine proton can be a hydrogen bond donor.

These multiple hydrogen bonding sites, combined with the dipole moment of the N-oxide group, could enable the molecule to self-assemble into well-defined supramolecular structures or to act as a guest molecule within a larger host system. The design of supramolecular structures often relies on leveraging non-covalent interactions between building blocks. scispace.com

Heterocyclic N-oxides are known to form complexes with various molecules, including Lewis acids and other electron-deficient species. researchgate.net This ability to engage in donor-acceptor interactions could be exploited in the design of sensors, where the binding of a specific analyte to the this compound moiety would result in a detectable signal. Additionally, the compound could be used to construct metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where it would act as a multitopic linker, connecting metal nodes or organic building blocks into a porous network.

Development of Ligands for Catalysis (excluding specific catalytic activity values)

Piperazine derivatives are widely used as ligands in coordination chemistry and catalysis due to their ability to chelate metal ions. rsc.org The introduction of an N-oxide group to the 1-piperazinecarboxaldehyde scaffold would create a hemilabile ligand with both a "hard" oxygen donor from the N-oxide and a "soft" nitrogen donor from the other piperazine nitrogen.

This combination of different donor atoms can be advantageous in catalysis, as the hemilabile nature of the ligand can allow for the creation of a vacant coordination site at the metal center during the catalytic cycle, which is often a key step for substrate activation. Chiral heteroaromatic N-oxides have been successfully employed as organocatalysts and as ligands in asymmetric metal catalysis. mdpi.comnih.gov

The presence of the formyl group offers a convenient handle for further modification of the ligand structure. For example, it could be converted to an imine by reaction with a chiral amine, leading to a new class of chiral ligands. The modular nature of this compound would allow for the systematic tuning of the steric and electronic properties of the resulting ligands to optimize their performance in various catalytic transformations. Heterocyclic N-oxides themselves can also act as mild and selective oxidants in certain catalytic reactions. researchgate.net

Advanced Analytical Methodologies and Process Control

Development of Robust Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are fundamental in separating and quantifying the components of a chemical mixture. For 1-Piperazinecarboxaldehyde, N-oxide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for ensuring the final product meets stringent purity specifications.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone for the analysis of non-volatile and thermally labile compounds like N-oxides. The development of a robust HPLC method for this compound would involve a systematic approach to optimize various parameters to achieve efficient separation from its starting materials, intermediates, and potential degradation products.

Key considerations for HPLC method development would include the selection of an appropriate stationary phase, mobile phase composition, and detector. A reversed-phase C18 column is often a suitable starting point for polar compounds like N-oxides. The mobile phase would likely consist of a buffered aqueous solution and an organic modifier such as acetonitrile (B52724) or methanol (B129727) to ensure good peak shape and resolution. The polarity of the N-oxide functional group suggests that a gradient elution, where the mobile phase composition is changed over the course of the analysis, would be necessary to effectively separate a range of impurities with varying polarities.

Detection is typically achieved using a UV detector, as the molecule is expected to have a chromophore. The selection of an appropriate wavelength would be determined by analyzing the UV spectrum of this compound. For enhanced sensitivity and selectivity, a mass spectrometry (MS) detector can be coupled with the HPLC system (LC-MS), providing valuable information on the molecular weight of the main component and any impurities.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While HPLC is ideal for the primary analysis of the non-volatile N-oxide, GC-MS is the preferred method for the identification and quantification of volatile byproducts and residual solvents that may be present from the synthesis process. The parent compound, 1-Piperazinecarboxaldehyde, is amenable to GC-MS analysis. nih.govnist.gov

For the analysis of this compound, derivatization might be necessary to improve its volatility and thermal stability, although direct analysis could be possible depending on the instrument parameters. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized molecules, allowing for the unambiguous identification of volatile impurities.

A typical GC-MS method would involve a capillary column with a non-polar or medium-polar stationary phase. The oven temperature would be programmed to ramp up, allowing for the separation of compounds with different boiling points.

Spectroscopic Techniques for In-Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time, or in-situ, provides significant advantages for process understanding and control. Spectroscopic techniques are particularly well-suited for this purpose as they are non-destructive and can provide instantaneous information about the reaction progress.

For the synthesis of this compound, which likely involves the oxidation of 1-Piperazinecarboxaldehyde, in-situ monitoring can track the consumption of the starting material and the formation of the N-oxide product. Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be employed. The N-O bond in an N-oxide has a characteristic stretching frequency in the infrared spectrum, typically appearing around 950-970 cm⁻¹. nih.gov By monitoring the appearance and growth of this specific band, the progress of the oxidation reaction can be followed.

Similarly, changes in the vibrational modes of the piperazine (B1678402) ring and the carboxaldehyde group can be observed. This real-time data allows for the precise determination of reaction endpoints, preventing the formation of over-oxidation byproducts and ensuring optimal yield and purity.

Chemometric Approaches for Data Analysis and Process Optimization

The large datasets generated from chromatographic and spectroscopic analyses can be effectively analyzed using chemometric methods. Chemometrics applies statistical and mathematical techniques to extract meaningful information from chemical data.

In the context of this compound production, Design of Experiments (DoE) can be used to systematically investigate the effect of various reaction parameters (e.g., temperature, reagent stoichiometry, reaction time) on the yield and purity of the product. The resulting data can be modeled to identify the optimal conditions for the synthesis.

Furthermore, multivariate data analysis techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be applied to the in-situ spectroscopic data. PCA can help to identify the key sources of variation in the process, while PLS can be used to build predictive models that correlate the spectral data with critical process parameters like concentration and purity. These models can then be used for real-time process control and fault detection.

Stability Assessment in Various Chemical Environments

Understanding the stability of this compound is crucial for determining appropriate storage conditions and shelf-life. Stability studies would involve subjecting the compound to a range of environmental conditions, such as varying temperature, humidity, and pH, and monitoring its degradation over time using the developed HPLC methods.

Generally, N-oxides are stable compounds at room temperature but can be susceptible to degradation at elevated temperatures (typically above 100-150 °C). nih.gov They can also be reduced back to the parent amine in the presence of reducing agents. The stability of this compound in different pH environments would also need to be assessed to understand its behavior in aqueous solutions.

A representative stability study design is shown in the table below. Samples would be analyzed at predetermined time points (e.g., 0, 1, 3, 6, and 12 months) to quantify the amount of this compound remaining and to identify any major degradation products.

| Condition | Temperature | Humidity |

| Long-term | 25 °C | 60% RH |

| Accelerated | 40 °C | 75% RH |

| Forced Degradation (Acidic) | 0.1 M HCl | - |

| Forced Degradation (Basic) | 0.1 M NaOH | - |

| Forced Degradation (Oxidative) | 3% H₂O₂ | - |

The data from these stability studies are essential for establishing the re-test period and recommended storage conditions for this compound.

Emerging Research Directions and Future Perspectives

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry by enabling the rapid prediction of molecular properties and reaction outcomes. For a novel compound like 1-Piperazinecarboxaldehyde, N-oxide, these computational tools offer a powerful avenue for initial assessment and hypothesis-driven research in the absence of extensive experimental data.

Machine learning models, trained on vast datasets of known chemical reactions and molecular properties, can predict various parameters for this compound. These predictions can include, but are not limited to, its solubility, potential toxicity, and reactivity patterns. By leveraging algorithms that recognize complex structure-property relationships, researchers can prioritize synthetic efforts and design experiments with a higher probability of success. For instance, predictive models could estimate the susceptibility of the N-oxide to reduction or its potential to act as an oxidizing agent under various conditions.

Exploration of Sustainable Synthesis Routes and Green Chemistry Principles

In recent years, the principles of green chemistry have become a cornerstone of modern synthetic chemistry, emphasizing the reduction of waste, the use of renewable resources, and the design of energy-efficient processes. The synthesis of this compound, presents an opportunity to apply these principles from the ground up.

Traditional methods for the N-oxidation of piperazine (B1678402) derivatives often involve the use of strong oxidizing agents and chlorinated solvents, which can be environmentally hazardous. Future research will likely focus on developing more sustainable alternatives. This includes the use of greener oxidants, such as hydrogen peroxide, in combination with catalysts that can operate under milder reaction conditions. The use of alternative energy sources, like microwave irradiation or ultrasonication, can also significantly reduce reaction times and energy consumption. researchgate.netnih.gov

Moreover, the exploration of biocatalysis, utilizing enzymes to perform the N-oxidation, represents a frontier in green chemistry. numberanalytics.com Enzymes can offer high selectivity and operate in aqueous media under ambient conditions, drastically reducing the environmental footprint of the synthesis. The development of a sustainable synthetic route to this compound, would not only be an achievement in itself but also contribute to the growing toolbox of green chemical methodologies. rsc.orgacs.org

High-Throughput Screening for Novel Chemical Reactivity

High-throughput screening (HTS) is a powerful technique that allows for the rapid testing of a large number of chemical compounds or reaction conditions. nih.gov For a molecule like this compound, with its combination of a reactive aldehyde group and a potentially labile N-oxide, HTS can be instrumental in uncovering novel reactivity and applications.

By arraying this compound, against a diverse library of reactants and catalysts, researchers can quickly identify new chemical transformations. For example, HTS could be used to screen for its efficacy as an oxidant in a variety of substrate transformations or to discover new catalytic activities. The aldehyde functionality also provides a handle for derivatization, allowing for the rapid synthesis of a library of related compounds that can then be screened for biological activity or material properties.

The data generated from HTS campaigns can be vast and complex, and here again, the integration with machine learning becomes crucial. ML algorithms can analyze the screening data to identify patterns and structure-activity relationships, guiding the design of subsequent, more focused experiments. This synergistic approach of HTS and data science will be essential in unlocking the full potential of this compound. nih.govyoutube.com

Design of Advanced Derivatives with Tailored Chemical Functionalities

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov The presence of both an aldehyde and an N-oxide group in this compound, offers a rich platform for the design and synthesis of advanced derivatives with tailored functionalities. nih.govmdpi.com

The aldehyde group can be readily transformed into a wide range of other functional groups through reactions such as reductive amination, Wittig reactions, and oxidations. This allows for the introduction of diverse substituents that can modulate the molecule's properties, such as its lipophilicity, hydrogen bonding capacity, and steric profile. These modifications are crucial for optimizing the interaction of the molecule with biological targets.

The N-oxide moiety can also influence the molecule's properties. It can act as a hydrogen bond acceptor and can alter the electronic properties of the piperazine ring. In some cases, N-oxides have been shown to act as prodrugs, being reduced in vivo to the parent tertiary amine. google.com The design of derivatives of this compound, will likely explore the interplay between these two functional groups to create molecules with specific and enhanced biological activities or material properties. rsc.orgmdpi.com

Methodological Innovations in Characterization and Analysis

The unambiguous characterization of novel compounds is a fundamental requirement in chemical research. For this compound, and its derivatives, the development and application of advanced analytical techniques will be crucial.

While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) will form the basis of characterization, more sophisticated methods may be required to fully elucidate the structure and dynamics of these molecules. For example, advanced NMR techniques, such as two-dimensional correlation spectroscopy, can provide detailed information about the connectivity and conformation of the molecule. beilstein-journals.org High-resolution mass spectrometry is essential for confirming the elemental composition. nih.gov

Furthermore, computational methods, such as Density Functional Theory (DFT) calculations, can be used in conjunction with experimental data to provide a deeper understanding of the molecule's electronic structure, vibrational frequencies, and potential energy surfaces. acs.org This integrated approach of advanced experimental and computational techniques will be vital for the comprehensive characterization of this compound, and for building a solid foundation for its future exploration.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-Piperazinecarboxaldehyde, N-oxide?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For N-oxidation of piperazine derivatives, temperature (e.g., -78°C for selective oxidation), solvent choice (polar aprotic solvents like DMF), and oxidizing agents (e.g., hydrogen peroxide or mCPBA) are critical to avoid side reactions like over-oxidation or ring decomposition . Purification via column chromatography or recrystallization ensures high yield and purity, as demonstrated in multi-step syntheses of structurally similar N-oxide compounds .

Q. How do reaction conditions affect the regioselectivity of N-oxidation in piperazine derivatives?

- Methodological Answer : Regioselectivity depends on the electronic environment of nitrogen atoms. Computational studies (e.g., DFT) show that electron-rich nitrogen sites in piperazine rings are preferentially oxidized. For example, pyrazine N-oxides exhibit preferential alkylation on nitrogen due to nucleophilic site competition, influenced by hard/soft electrophiles . Experimental validation using controlled pH (neutral to slightly acidic) and low-temperature conditions minimizes side reactions .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies proton environments and confirms N-oxide formation via deshielding of adjacent protons (e.g., δ 3.5–4.5 ppm for N-O adjacent CH₂ groups) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for confirming stereochemistry in solid-state structures .

- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight and fragmentation patterns, distinguishing N-oxide peaks from parent compounds .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, N-oxide moieties in piperazine derivatives show increased electron density at oxygen, facilitating interactions with metal catalysts or biological targets . Molecular dynamics simulations further assess solvation effects and transition-state energetics, guiding solvent selection (e.g., acetonitrile for SN2 reactions) .

Q. What strategies resolve contradictions in reported biological activities of N-oxide derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

- Dose-Response Curves : Validate activity thresholds across multiple cell lines (e.g., IC₅₀ comparisons in cancer vs. normal cells) .

- Metabolite Profiling : LC-MS/MS identifies active metabolites or degradation products that may contribute to observed effects .

- Structural Analog Comparison : Test analogs (e.g., 4-methylpiperazine vs. morpholine substituents) to isolate pharmacophore contributions .

Q. What role does the N-oxide group play in enhancing the pharmacokinetic properties of piperazine-based drug candidates?

- Methodological Answer : The N-oxide group improves solubility (e.g., logP reduction by 0.5–1.0 units) and bioavailability via hydrogen bonding with biological membranes. In vivo studies show prolonged half-life due to reduced CYP450 metabolism, as seen in antipsychotic derivatives . However, the group may increase plasma protein binding, requiring structural tweaks (e.g., fluorination) to balance affinity and clearance .